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Compound of Interest

Compound Name: 2-Aminopyrimidine

Cat. No.: B127095 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two novel pyrimidine derivatives of

avobenzone: 4-(4-methoxyphenyl)-6-(4-tert-butylphenyl)-2-methylpyrimidine (2-MPDA) and 4-

(4-methoxyphenyl)-6-(4-tert-butylphenyl)-2-aminopyrimidine (2-APDA). By locking the enol

form of avobenzone, a widely used UVA filter prone to photodegradation, these derivatives aim

to enhance photostability and offer potential applications in photoprotection and beyond. This

document summarizes their synthesis, photochemical properties, and potential biological

activities, supported by experimental data and detailed protocols.

Chemical Synthesis and Characterization
Both 2-MPDA and 2-APDA are synthesized via a one-pot, three-component reaction under

solvent-free conditions. This method involves the condensation of 4-tert-butylacetophenone, 4-

methoxybenzaldehyde, and either acetamidine hydrochloride (for 2-MPDA) or guanidine

hydrochloride (for 2-APDA).

Synthesis Workflow:
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General synthesis scheme for 2-MPDA and 2-APDA.

Photochemical Properties: A Comparative Overview
The substitution at the 2-position of the pyrimidine ring significantly influences the

photochemical behavior of these avobenzone derivatives.

UV-Vis Absorption
Both derivatives exhibit characteristic UVA absorption, though their absorption maxima are

slightly shifted compared to the parent avobenzone molecule.

Compound Solvent λmax (nm)
Molar Absorptivity
(ε)

Avobenzone Ethanol ~353 Data not available

2-MPDA Ethanol ~320 Data not available

2-APDA Ethanol ~332 Data not available

Table 1: UV-Vis Absorption Maxima of Avobenzone and its Pyrimidine Derivatives.
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Upon acidification with trifluoroacetic acid (TFA), a notable bathochromic shift (redshift) is

observed for both 2-MPDA and 2-APDA, indicating protonation of the pyrimidine ring. This shift

is more pronounced for 2-MPDA.

Compound Solvent λmax Shift with TFA (nm)

2-MPDA Ethanol +51

2-APDA Ethanol +27

Table 2: Shift in λmax upon addition of TFA.

Fluorescence Emission
In ethanol, both 2-MPDA and 2-APDA exhibit fluorescence with higher intensity compared to

avobenzone. Similar to their absorption spectra, the fluorescence emission is also affected by

acidification, showing a significant shift to longer wavelengths.

Compound Solvent
Emission λmax
(nm)

Emission λmax
Shift with TFA (nm)

Avobenzone Ethanol ~410 No significant shift

2-MPDA Ethanol ~450 +143

2-APDA Ethanol ~400 +115

Table 3: Fluorescence Emission Maxima.

Photostability
A key differentiating factor between the two derivatives is their photostability under sunlight. 2-

MPDA demonstrates exceptional photostability, showing minimal degradation even after 6

hours of continuous exposure. In contrast, 2-APDA undergoes photodegradation at a rate

comparable to avobenzone.
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Compound Exposure Time (Sunlight) Photodegradation

Avobenzone 6 hours Complete degradation

2-MPDA 6 hours Pronounced photostability

2-APDA 6 hours Significant degradation

Table 4: Comparative Photostability under Sunlight.

Potential Biological Activities
While specific biological activity data for 2-MPDA and 2-APDA are not yet available, pyrimidine

derivatives are a well-established class of compounds with a broad spectrum of

pharmacological properties. The following sections outline the potential biological activities

based on the known profiles of similar pyrimidine-containing molecules.

Antioxidant Activity
Pyrimidine derivatives are known to possess significant antioxidant properties. Their efficacy is

often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-

azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The presence of

electron-donating groups, such as the amino group in 2-APDA, could potentially enhance its

antioxidant capacity.

Pyrimidine
Derivative Class

Assay IC50 (µM) Reference

Chromenopyrimidinet

hiones
DPPH < 42 µg/mL

Tetrahydroimidazo[1,2

-α]pyrimidine-6-

carboxamides

DPPH 46.31

1,3,4-Oxadiazole

tagged thieno[2,3-

d]pyrimidines

DPPH Variable
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Table 5: Examples of Antioxidant Activity of various Pyrimidine Derivatives (Note: These are not

avobenzone derivatives).

Antimicrobial Activity
The pyrimidine scaffold is a common feature in many antimicrobial agents. The antimicrobial

potential of 2-MPDA and 2-APDA could be evaluated by determining their Minimum Inhibitory

Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Pyrimidine
Derivative Class

Microorganism MIC (µM/mL) Reference

Pyrimidin-2-

ol/thiol/amine

analogues

S. aureus 0.87

Pyrimidin-2-

ol/thiol/amine

analogues

B. subtilis 0.96

1,2,4-Triazolo[1,5-

a]pyrimidine-based

derivatives

Gram-positive &

Gram-negative

bacteria

16 - 102 µM

Table 6: Examples of Antimicrobial Activity of various Pyrimidine Derivatives (Note: These are

not avobenzone derivatives).

Anti-inflammatory Activity
Many pyrimidine derivatives have demonstrated potent anti-inflammatory effects, often through

the inhibition of cyclooxygenase (COX) enzymes. The anti-inflammatory potential of 2-MPDA

and 2-APDA could be investigated using in vitro COX inhibition assays.
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Pyrimidine
Derivative Class

Target Activity Reference

Pyrazolo[3,4-

d]pyrimidines
COX-2 IC50 = 0.04 µM

Morpholinopyrimidines iNOS and COX-2
Inhibition of

expression

Table 7: Examples of Anti-inflammatory Activity of various Pyrimidine Derivatives (Note: These

are not avobenzone derivatives).

Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of the

properties of these compounds.

General Synthesis of 2-Methyl/2-Amino Pyrimidine
Derivatives of Avobenzone
This protocol is a generalized procedure based on the reported one-pot, three-component

reaction.

Reactant Mixture: In a reaction vessel, combine equimolar amounts of 4-tert-

butylacetophenone, 4-methoxybenzaldehyde, and either acetamidine hydrochloride (for 2-

MPDA) or guanidine hydrochloride (for 2-APDA).

Reaction Conditions: Heat the solvent-free mixture under constant stirring. The optimal

temperature and reaction time need to be determined empirically but are typically in the

range of 100-150°C for several hours.

Work-up and Purification: After cooling to room temperature, the crude product is typically

dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed

with water to remove any inorganic salts. The organic layer is then dried over anhydrous

sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-

MPDA or 2-APDA.

Characterization: The structure of the final product is confirmed by spectroscopic methods

such as 1H NMR, 13C NMR, and mass spectrometry.

Photodegradation Assay
This protocol outlines a general method for assessing the photostability of the compounds.

Sample Preparation: Prepare solutions of the test compounds (2-MPDA, 2-APDA, and

avobenzone as a control) in a suitable solvent (e.g., ethanol or acetonitrile) at a known

concentration (e.g., 10 µM) in quartz cuvettes.

Initial Measurement: Record the initial UV-Vis absorption spectrum of each solution before

exposure to light.

Irradiation: Expose the cuvettes to a light source that mimics sunlight (e.g., a solar simulator

or natural sunlight).

Time-course Measurement: At regular time intervals (e.g., every hour for 6 hours), remove

the cuvettes from the light source and record their UV-Vis absorption spectra.

Data Analysis: Monitor the decrease in the absorbance at the λmax of each compound over

time. The percentage of degradation can be calculated as: [(A₀ - Aₜ) / A₀] * 100, where A₀ is

the initial absorbance and Aₜ is the absorbance at time t.

DPPH Radical Scavenging Assay (Antioxidant)
This is a standard in vitro assay to evaluate antioxidant activity.

DPPH Assay Workflow:
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Workflow for the DPPH radical scavenging assay.

Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol, test compounds (2-MPDA, 2-

APDA), and a standard antioxidant (e.g., ascorbic acid).

Procedure:

Prepare a 0.1 mM solution of DPPH in methanol.

Prepare serial dilutions of the test compounds and the standard in methanol.

In a 96-well plate, add a specific volume of the DPPH solution to each well containing the

different concentrations of the test compounds or standard.

Incubate the plate in the dark at room temperature for 30 minutes.

Measure the absorbance at 517 nm using a microplate reader.

Calculation: The percentage of radical scavenging activity is calculated using the formula: %

Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH

radicals) is determined by plotting the percentage of inhibition against the compound

concentration.

Minimum Inhibitory Concentration (MIC) Assay
(Antimicrobial)
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This assay determines the lowest concentration of a substance that prevents visible growth of

a microorganism.

Materials: Test compounds, appropriate broth medium (e.g., Mueller-Hinton Broth for

bacteria), 96-well microtiter plates, and standardized microbial inoculum.

Procedure:

Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of

a 96-well plate.

Add a standardized inoculum of the test microorganism to each well.

Include a positive control (microorganism in broth without the compound) and a negative

control (broth only).

Incubate the plate at an appropriate temperature (e.g., 37°C for 24 hours for bacteria).

Determination of MIC: The MIC is the lowest concentration of the compound at which no

visible turbidity (growth) is observed.

Conclusion
The 2-methyl and 2-amino pyrimidine derivatives of avobenzone present intriguing

photochemical properties. The 2-methyl derivative (2-MPDA) stands out for its remarkable

photostability, a significant improvement over the parent avobenzone molecule. In contrast, the

2-amino derivative (2-APDA) remains susceptible to photodegradation. Both compounds

exhibit interesting fluorescence characteristics that are sensitive to the polarity of their

environment. While their specific biological activities have yet to be elucidated, the broader

class of pyrimidine derivatives is rich in pharmacological potential, including antioxidant,

antimicrobial, and anti-inflammatory effects. Further investigation into these properties for 2-

MPDA and 2-APDA is warranted to fully explore their therapeutic and commercial potential. The

experimental protocols provided herein offer a framework for such future studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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